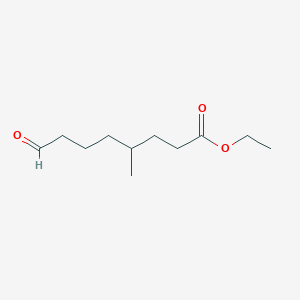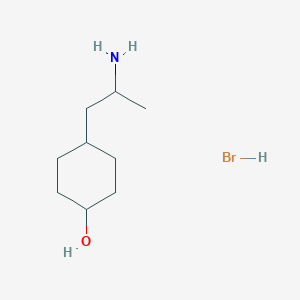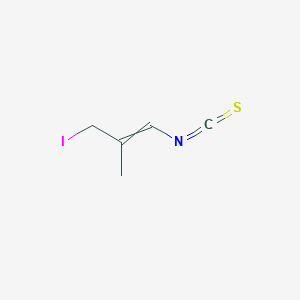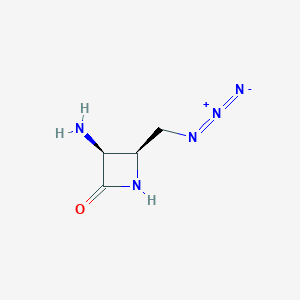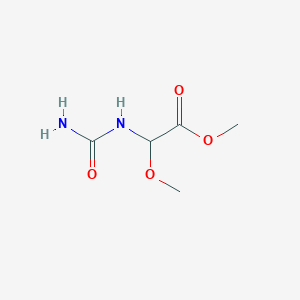
Methyl 2-(carbamoylamino)-2-methoxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(carbamoylamino)-2-methoxyacetate is an organic compound with a unique structure that includes both carbamoyl and methoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(carbamoylamino)-2-methoxyacetate typically involves the reaction of methyl chloroacetate with urea under basic conditions. The reaction proceeds through nucleophilic substitution, where the chloro group is replaced by the carbamoylamino group. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the substitution.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(carbamoylamino)-2-methoxyacetate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbamoyl group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: The major product is Methyl 2-(carbamoylamino)-2-oxoacetate.
Reduction: The major product is Methyl 2-(aminomethyl)-2-methoxyacetate.
Substitution: The products vary depending on the nucleophile used, but common products include Methyl 2-(carbamoylamino)-2-thioacetate when using thiols.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(carbamoylamino)-2-methoxyacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving carbamoyl groups.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Methyl 2-(carbamoylamino)-2-methoxyacetate exerts its effects involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy group can also participate in interactions with other molecules, affecting the compound’s overall reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl carbamate: Similar structure but lacks the methoxy group.
Ethyl 2-(carbamoylamino)-2-methoxyacetate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 2-(aminomethyl)-2-methoxyacetate: Similar structure but with an amine group instead of a carbamoyl group.
Uniqueness
Methyl 2-(carbamoylamino)-2-methoxyacetate is unique due to the presence of both carbamoyl and methoxy groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
64732-13-4 |
|---|---|
Molekularformel |
C5H10N2O4 |
Molekulargewicht |
162.14 g/mol |
IUPAC-Name |
methyl 2-(carbamoylamino)-2-methoxyacetate |
InChI |
InChI=1S/C5H10N2O4/c1-10-3(4(8)11-2)7-5(6)9/h3H,1-2H3,(H3,6,7,9) |
InChI-Schlüssel |
CPBKWIGVBFAENN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C(=O)OC)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


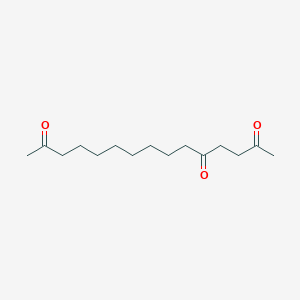

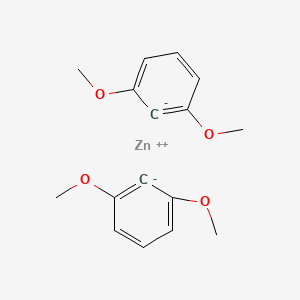
![4-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14507134.png)
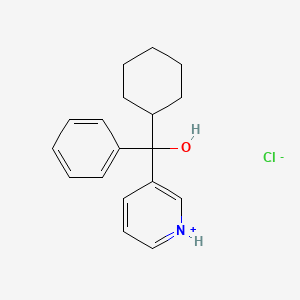
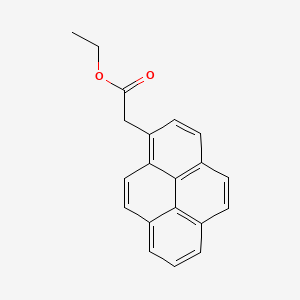
![Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14507156.png)
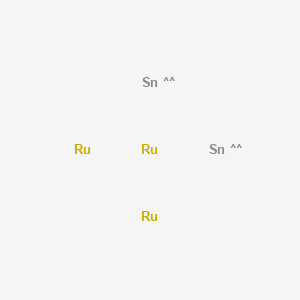
![4-Amino-3-[(E)-(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14507163.png)
